2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1,3-thiazol-4-yl)acetic acid
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Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1,3-thiazol-4-yl)acetic acid, also known as Fmoc-Thz-OH, is a chemical compound that has shown promising results in scientific research. It is a thiazole-containing amino acid derivative that has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Synthesis and Peptide Applications
- The compound is utilized in the synthesis of N-Fmoc-protected β-amino acids, which are essential for producing enantiomerically pure amino acids (Ellmerer-Müller et al., 1998).
- It has been used in the preparation of N-Fmoc-protected β2-homoamino acids, crucial for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
Chemical Synthesis
- This chemical is involved in the efficient synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics (Kanai et al., 1993).
Self-Assembly and Material Science
- Research has explored self-assembled structures formed by Fmoc-modified amino acids, including 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1,3-thiazol-4-yl)acetic acid. These structures have potential applications in designing novel self-assembled architectures (Gour et al., 2021).
Applications in Peptide Synthesis
- The compound is applied in the synthesis of sugar amino acids derived from neuraminic acids, used in oligomer synthesis, illustrating its versatility in complex peptide creation (Gregar & Gervay-Hague, 2004).
Biochemical Studies
- Its derivatives have been used in the development of biosensors, such as a cholesterol biosensor, demonstrating its potential in biochemical applications (Soylemez et al., 2013).
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-19(24)18(17-10-27-11-21-17)22-20(25)26-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,10-11,16,18H,9H2,(H,22,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSBULMUGXSSFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CSC=N4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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